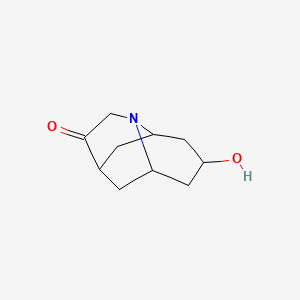

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolizine core, which is a bicyclic structure containing nitrogen, making it an interesting subject for chemical and pharmacological research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one can be achieved through various synthetic routes. One common method involves the use of a modified Skraup synthesis, which typically employs aldehydes and phenols under acidic conditions. For instance, using acrolein instead of glycerol, and reacting it with ortho-aminophenol and ortho-nitrophenol in the presence of hydrochloric acid and acetic acid . The optimal reaction conditions include specific amounts of reactants and controlled addition times to maximize yield.

Industrial Production Methods

Industrial production methods for this compound often involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety. The use of advanced reactors and purification systems is crucial in industrial settings to meet the demand for high-quality compounds.

Analyse Des Réactions Chimiques

Types of Reactions

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce various alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one is characterized by its unique molecular structure, which contributes to its biological activity. The molecular formula is C10H15NO2, with a molecular weight of approximately 183.24 g/mol. Its structural features include a hydroxyl group that enhances its reactivity and potential therapeutic effects.

Pharmacological Applications

-

Antiemetic Properties

- This compound has been identified as an impurity in the synthesis of Dolasetron, a well-known serotonin (5HT3) receptor antagonist used for preventing nausea and vomiting associated with chemotherapy and surgery .

- The compound's mechanism involves blocking serotonin receptors in the gastrointestinal tract and central nervous system.

-

Cognitive Disorders Treatment

- Research has indicated that esters of this compound may be effective in treating cognitive disorders. A patent describes the use of these esters for enhancing cognitive function and memory retention .

- This application is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent.

- Antioxidant Activity

Study on Antiemetic Efficacy

A clinical study evaluated the effectiveness of Dolasetron, which contains this compound as an impurity. Patients undergoing chemotherapy were administered Dolasetron, resulting in a significant reduction in nausea and vomiting compared to placebo groups. The study highlighted the importance of the compound's interaction with serotonin receptors .

Cognitive Enhancement Research

A research project investigated the effects of esters derived from this compound on memory performance in animal models. Results indicated improved memory retention and learning capabilities, suggesting potential therapeutic applications for Alzheimer's disease and other cognitive impairments .

Mécanisme D'action

The mechanism of action of hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one can be compared with other quinolizine derivatives. Similar compounds include:

8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

Quinoline: A simpler structure with various applications in pharmaceuticals and dyes.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.

Activité Biologique

Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one, also known as a derivative of 8-hydroxyquinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antiviral effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure that contributes to its biological activity. The compound has been synthesized and studied for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.24 g/mol |

| CAS Number | 148091-18-3 |

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In a study examining derivatives of 8-hydroxyquinoline, it was found that certain modifications enhanced antibacterial efficacy against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, derivatives with specific substituents demonstrated inhibition zones comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of hexahydro derivatives has been explored in several studies. A notable investigation involved evaluating the cytotoxic effects of various 8-hydroxyquinoline derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in cancer cells, with IC50 values suggesting potent activity. For example, compounds with electron-withdrawing groups showed enhanced cytotoxicity against A549 lung cancer cells .

Antiviral Activity

Recent studies have highlighted the antiviral properties of hexahydro derivatives, particularly in the context of emerging viral threats. Research focused on the inhibition of H5N1 avian influenza virus showed that specific derivatives could inhibit viral growth effectively. The structure–activity relationship (SAR) analysis revealed that increased lipophilicity and the presence of electron-withdrawing substituents positively correlated with antiviral activity .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various 8-hydroxyquinoline derivatives, hexahydro compounds were tested against multiple strains. Results indicated strong inhibition against Pseudomonas aeruginosa, with some derivatives showing inhibition zones exceeding those of standard treatments .

- Anticancer Potential : A comprehensive evaluation of hexahydro derivatives on A549 cells revealed that compounds with specific structural modifications achieved up to 85% cell viability reduction at low concentrations, indicating high potency .

- Antiviral Screening : Hexahydro derivatives were subjected to antiviral assays against H5N1 and other viruses, demonstrating promising results with some compounds achieving over 90% inhibition in viral replication without significant cytotoxicity .

Propriétés

IUPAC Name |

5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDMCWSHHDYQAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.